molecular formula C15H13Cl2N3O6S B601272 Cefazedone Impurity 5 CAS No. 788106-07-0

Cefazedone Impurity 5

Cat. No.: B601272
CAS No.: 788106-07-0
M. Wt: 434.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cefazedone Impurity 5 is a chemical substance with the molecular formula C15H13Cl2N3O6S and a molecular weight of 434.25 . It is a byproduct generated during the synthesis of cefazedone, a cephalosporin antibiotic.


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C15H13Cl2N3O6S . The stereochemistry is absolute, with two defined stereocenters and no E/Z centers .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 434.25 and a molecular formula of C15H13Cl2N3O6S . Further specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

1. Toxicological Evaluation

  • Toxicity of Cephalosporins: The toxic functional group of cephalosporins, including cefazedone, was investigated through the zebrafish embryo toxicity test. The study highlighted the teratogenic effects of cefazedone on zebrafish embryonic development, linked to the structure of 2‐mercapto‐5‐methyl‐1,3,4‐thiadiazole (MMTD), a common component in these drugs (Zhang, Meng, Li, & Hu, 2010).

2. Pharmacokinetic Studies

  • Determination in Human Plasma: Research has developed high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for determining cefazedone in human plasma. These methods are vital for pharmacokinetic studies and understanding the drug's behavior in the human body (Wu et al., 2010).

3. Impurity Profiling

  • Capillary Electrophoresis for Impurity Profiling: Capillary electrophoresis (CE) has been used widely for impurity profiling of drugs like cefazedone. This method is significant for understanding the presence and characteristics of various impurities in pharmaceutical products (Shah, Patel, Tripathi, & Vyas, 2021).

4. Drug Safety and Quality Control

  • Identification of Degradation Impurities: The degradation impurities in cefazolin sodium, related to cefazedone, have been isolated and characterized. This process is crucial for ensuring drug safety and maintaining quality control standards (Sivakumar et al., 2013).

5. Antibacterial Activity Analysis

  • In Vitro Antimicrobial Activity: Studies have evaluated the antimicrobial activity of cefazedone sodium in vitro, which is vital for understanding its effectiveness against various pathogens and for developing appropriate clinical applications (Yun, 2008).

Mechanism of Action

Target of Action

Cefazedone, the parent compound of Cefazedone Impurity 5, primarily targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics.

Mode of Action

Cefazedone binds to and inactivates the penicillin-binding proteins . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested.

Biochemical Pathways

Cefazedone’s action on penicillin-binding proteins disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall . This disruption can lead to cell lysis and death, thereby exerting its antibacterial effect.

Pharmacokinetics

A study on intravenous cefazedone sodium in patients with community-acquired pneumonia provides some insights into the pharmacokinetics of the parent compound, cefazedone . The study found that the time of Cefazedone concentration exceeds the minimum inhibitory concentration (MIC) is the key pharmacokinetic-pharmacodynamic variable associated with the killing of pathogens .

Result of Action

The primary result of Cefazedone’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis This leads to the death of the bacteria, thereby helping to clear the infection

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cefazedone Impurity 5 can be achieved through a multi-step process involving the reaction of a primary amine with an aldehyde, followed by a series of reactions involving acylation, cyclization, and oxidation.", "Starting Materials": [ "2,3-dichlorobenzaldehyde", "2-aminobenzoic acid", "acetic anhydride", "sodium acetate", "acetic acid", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: The reaction of 2,3-dichlorobenzaldehyde with 2-aminobenzoic acid in the presence of acetic anhydride and sodium acetate yields the corresponding imine.", "Step 2: The imine is then acylated with acetic anhydride to form the corresponding amide.", "Step 3: The amide is cyclized in the presence of sulfuric acid to form the corresponding lactam.", "Step 4: The lactam is oxidized with hydrogen peroxide in the presence of acetic acid to yield Cefazedone Impurity 5." ] }

CAS No.

788106-07-0

Molecular Formula

C15H13Cl2N3O6S

Molecular Weight

434.26

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[2-​(3,​5-​dichloro-​4-​oxo-​1(4H)​-​pyridinyl)​acetyl]​amino]​-​3-​(hydroxymethyl)​-​8-​oxo-​, (6R,​7R)​-

Origin of Product

United States

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